Cas no 2103743-91-3 (3-(Pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid)

3-(Pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid
- 2103743-91-3
- EN300-28281160
- 3-(Pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid
-
- インチ: 1S/C10H9F3N2O3/c11-10(12,13)9(18)15-7(8(16)17)4-6-2-1-3-14-5-6/h1-3,5,7H,4H2,(H,15,18)(H,16,17)
- InChIKey: CUNHTMBJDWBWJK-UHFFFAOYSA-N
- ほほえんだ: FC(C(NC(C(=O)O)CC1C=NC=CC=1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 262.05652664g/mol
- どういたいしつりょう: 262.05652664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-(Pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28281160-5.0g |
3-(pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid |
2103743-91-3 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28281160-0.1g |
3-(pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid |
2103743-91-3 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28281160-5g |
3-(pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid |
2103743-91-3 | 5g |
$1572.0 | 2023-09-09 | ||
Enamine | EN300-28281160-1.0g |
3-(pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid |
2103743-91-3 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28281160-10.0g |
3-(pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid |
2103743-91-3 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28281160-0.25g |
3-(pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid |
2103743-91-3 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28281160-0.05g |
3-(pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid |
2103743-91-3 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28281160-0.5g |
3-(pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid |
2103743-91-3 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28281160-1g |
3-(pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid |
2103743-91-3 | 1g |
$541.0 | 2023-09-09 | ||
Enamine | EN300-28281160-2.5g |
3-(pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid |
2103743-91-3 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 |
3-(Pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
3-(Pyridin-3-yl)-2-(trifluoroacetamido)propanoic acidに関する追加情報
Professional Introduction to 3-(Pyridin-3-yl)-2-(trifluoroacetamido)propanoic Acid (CAS No. 2103743-91-3)
3-(Pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid, with the CAS number 2103743-91-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a pyridine ring and a trifluoroacetamide functional group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural configuration of 3-(Pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid imparts it with a high degree of versatility, enabling its application in multiple domains of chemical research. The presence of the pyridine moiety enhances its solubility in polar solvents and facilitates interactions with biological targets, while the trifluoroacetamide group contributes to its stability and reactivity under various conditions. These characteristics have positioned this compound as a cornerstone in the development of novel therapeutic agents.
In recent years, there has been a surge in research focusing on the synthesis and applications of fluorinated compounds due to their enhanced metabolic stability and binding affinity. The trifluoroacetamide moiety in 3-(Pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid is particularly noteworthy, as it has been shown to improve the pharmacokinetic profiles of drugs when incorporated into their molecular structures. This has led to its exploration in the design of next-generation pharmaceuticals targeting various diseases.
The compound's utility extends beyond mere intermediation; it also serves as a scaffold for drug discovery. Researchers have leveraged its structural features to develop inhibitors and modulators for enzymes and receptors involved in critical biological pathways. For instance, studies have demonstrated its potential in modulating inflammatory responses by interacting with specific targets on immune cells. This capability underscores the importance of 3-(Pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid in advancing therapeutic strategies.
The synthesis of 3-(Pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include nucleophilic substitution reactions to introduce the pyridine ring and condensation reactions to form the trifluoroacetamide group. These processes often require precise control over reaction conditions to ensure high yield and purity, underscoring the compound's complexity and the expertise required for its production.
The compound's properties have also been explored in material science applications, where its ability to form stable complexes with other molecules makes it useful in developing novel materials with tailored properties. For example, it has been investigated as a component in liquid crystals and organic semiconductors due to its ability to enhance thermal stability and electronic conductivity.
Ongoing research continues to uncover new applications for 3-(Pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid, particularly in areas such as medicinal chemistry and agrochemicals. Its unique structural features make it an attractive candidate for designing molecules with enhanced efficacy and reduced side effects. As our understanding of biological systems grows, so too does the potential for this compound to contribute to innovative solutions in healthcare and beyond.
The future prospects for 3-(Pyridin-3-yl)-2-(trifluoroacetamido)propanoic acid are bright, with continued interest from both academic researchers and industry professionals. Its role as a key intermediate in drug development underscores its importance, while its broader applications in material science offer exciting avenues for further exploration. As advancements are made in synthetic methodologies and computational chemistry, we can expect even more innovative uses for this versatile compound.
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